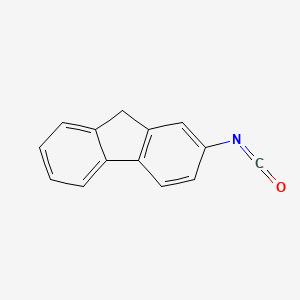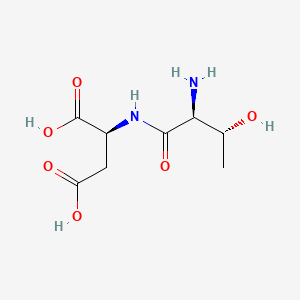
Thr-Asp
Descripción general
Descripción
Thr-Asp is a synthetic peptide composed of the amino acids threonine and aspartic acid. It has recently been studied for its potential therapeutic, medical, and research applications.
Aplicaciones Científicas De Investigación
Protein Conformation Studies
Thr-Asp (Threonine-Aspartic Acid) sequences play a significant role in protein conformation. A study by Howard et al. (1975) using proton nuclear magnetic resonance and circular dichroism spectroscopy investigated the conformations of tetrapeptides including Asp-Lys-Thr-Gly. They found that bend conformations may exist in these peptides, suggesting a tendency toward bend formation in short peptides with energetically favorable composition and amino acid sequence (Howard et al., 1975).
Copper-Binding Properties in Albumin
The Asp-Thr sequence is crucial in the copper-binding properties of proteins. Peters and Blumenstock (1967) identified a 24-residue peptide from bovine serum albumin, which binds copper(II) ions at its terminal α-amino group. This peptide has the same terminal sequence (Asp-Thr) as bovine serum albumin, indicating the significance of this sequence in copper-binding (Peters & Blumenstock, 1967).
Interaction with Hydrogen Bonds in Bacteriorhodopsin
In bacteriorhodopsin, the roles of Thr-46 and Thr-89, which potentially include Asp interactions, were explored. Rothschild et al. (1992) used site-directed mutants to investigate the photocycle of bacteriorhodopsin. They found that Thr-89 participates in a hydrogen-bonding network extending to Asp-212, indicating a critical role in bacteriorhodopsin’s structure and function (Rothschild et al., 1992).
Seed Metabolism in Plants
The metabolism of aspartate-family amino acids, including Thr and Asp, is significant in plant seeds. Wang et al. (2018) highlighted the Asp-family pathway leading to key essential amino acids like Lys, Met, Thr, and Ile in seeds. Understanding the seed metabolism, particularly concerning the accumulation of aspartate-derived amino acids, is crucial for sustainable agriculture (Wang et al., 2018).
Antifreeze Proteins in Winter Flounder
Cheng and Merz (1997) conducted a study on the winter flounder antifreeze protein (AFP) and its mutants. They found that the Asp, Asn, and Thr residues in AFP are important for ice binding. This study provides insights into the ice-binding pattern of AFPs and the crucial role of Asp and Thr residues in this process (Cheng & Merz, 1997).
Mecanismo De Acción
Target of Action
Thr-Asp, also known as H-THR-ASP-OH, is a dipeptide composed of the amino acids threonine (Thr) and aspartic acid (Asp). The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids. For instance, aspartic proteases, a family of protease enzymes, have been identified as potential targets . These enzymes play crucial roles in many biological processes, including stress resistance, protein processing and degradation, senescence, and programmed cell death .
Mode of Action
This could lead to changes in the biochemical processes these enzymes are involved in, such as protein degradation .
Biochemical Pathways
Thr-Asp is part of the aspartate-family pathway, which leads to the production of four key essential amino acids: lysine (Lys), methionine (Met), threonine (Thr), and isoleucine (Ile) . This pathway is involved in various biological processes, including the synthesis of proteins and other metabolites . Changes in the levels of Thr-Asp could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Its metabolism likely involves proteolytic enzymes, and it’s probably excreted in the urine .
Result of Action
The molecular and cellular effects of Thr-Asp’s action are likely to be diverse, given its potential targets and involvement in various biochemical pathways. For instance, if Thr-Asp influences the activity of aspartic proteases, it could affect processes such as protein degradation, stress resistance, and cell death .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-3(11)6(9)7(14)10-4(8(15)16)2-5(12)13/h3-4,6,11H,2,9H2,1H3,(H,10,14)(H,12,13)(H,15,16)/t3-,4+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJRKAVLALBQB-IWGUZYHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Thr-Asp | |
CAS RN |
108320-97-4 | |
| Record name | L-Threonyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108320-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threonylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the "Thr-Asp" sequence act as a recognition site for enzymes?
A1: Yes, research suggests that the "Thr-Asp" sequence can be a target for specific enzymes. For instance, thrombin, an enzyme involved in blood clotting, can cleave peptides at the "Arg-Ser" bond. One study utilized a peptide sequence containing "Leu-Arg-Ser-Lys-Ser-Arg-Ser-Phe-Gln-Val-Ser-Asp-Glu-Gln-Tyr-Pro-Asp-Ala-Thr-Asp-Glu," where thrombin cleaved between Arg168 and Ser169 [].
Q2: How does the presence of "Thr-Asp" within a peptide influence its interaction with integrins?
A2: The "Leu-Asp-Thr" (LDT) sequence, found within the larger "Thr-Asp" motif, plays a crucial role in the binding of α4β7 integrin to its ligand, mucosal addressin cell adhesion molecule-1 (MAdCAM-1). This interaction is critical for the development of mucosal immune responses and is implicated in conditions like inflammatory bowel disease. Cyclic hexapeptides designed around the LDT sequence demonstrated potent and selective antagonism of α4β7 integrin, highlighting the importance of this sequence for integrin binding [].
Q3: Does the "Thr-Asp" sequence play a role in the function of the protein Gasdermin D (GSDMD)?
A3: Yes, the "Phe-Leu-Thr-Asp" (FLTD) sequence within GSDMD is recognized and cleaved by inflammatory caspases, key enzymes in the inflammatory response. This cleavage is crucial for GSDMD's role in pyroptosis, a form of programmed cell death. The study highlights the importance of the FLTD sequence for GSDMD activation and its potential as a target for modulating inflammatory responses [].
Q4: What is the molecular formula and weight of the "Thr-Asp" dipeptide?
A4: The molecular formula of "Thr-Asp" is C8H14N2O6. Its molecular weight is 234.20 g/mol.
Q5: What spectroscopic techniques have been used to characterize peptides containing "Thr-Asp"?
A5: Various spectroscopic techniques have been employed, including: * Nuclear Magnetic Resonance (NMR): Used to determine the three-dimensional structure and dynamics of peptides in solution. One study used 1H-NMR to analyze the conformation of cyclic pentapeptides containing "Thr-Asp" and observed the influence of D-amino acid substitutions on β-turn formation [, ]. * Circular Dichroism (CD) Spectroscopy: Provides insights into the secondary structure of peptides. This technique was used to study the impact of glycosylation on the conformation of peptides derived from rat epididymal cysteine-rich secretory protein-1 (Crisp-1) containing the "Thr-Asp" sequence []. * UV-Vis Spectroscopy: Useful for studying metal ion binding to peptides. This technique was utilized to investigate the interaction of copper(II) and zinc(II) with the tetrapeptide Gly-His-Thr-Asp-amide (GHTD-am) [].
Q6: Are there studies on the stability of "Thr-Asp"-containing peptides under different conditions?
A6: While specific stability studies on the dipeptide itself are limited within the provided research, one study observed that DBI, a neuropeptide containing the "Thr-Asp" sequence, undergoes rapid degradation in rat brain tissue post-mortem unless immediately fixed by microwave irradiation. This emphasizes the potential lability of such peptides and the need for appropriate handling and storage [].
Q7: Does the "Thr-Asp" sequence itself exhibit catalytic activity?
A7: The "Thr-Asp" dipeptide sequence itself is not known to have inherent catalytic activity. Its presence within a larger protein or peptide may contribute to substrate binding or influence the overall conformation of the molecule, impacting the catalytic properties of the entire entity. For example, within the active site of enzymes, the spatial arrangement of amino acid residues, including "Thr" and "Asp," determines substrate specificity and catalytic efficiency.
Q8: Have computational methods been applied to study peptides containing "Thr-Asp"?
A8: Yes, computational methods have been used to study these peptides. * Molecular modeling was employed to understand how the Hyp01 peptide, identified through phage display, interacts with poly(phenylene vinylene) (PPV) surfaces. The model showed that the peptide's two Trp residues, properly positioned by a polyproline type II (P(II)) helical conformation, allow for specific binding to hyperbranched PPV [].
Q9: How do modifications to the amino acid sequence around "Thr-Asp" affect biological activity?
A9: Modifications within or around the "Thr-Asp" motif can significantly impact biological activity: * D-amino acid substitutions: Replacing L-amino acids with their D-isomers within cyclic pentapeptides containing "Thr-Asp" influences their ability to form β-turns, which are crucial for biological activity. For example, substituting L-Asp with D-Asp in cyclic pentapeptides inhibited β-turn formation at lower pH [, ]. * N-terminal modifications: In the study involving Crisp-1, a protein crucial for fertilization, researchers synthesized glycopeptide fragments containing the N-terminal sequence "Glp-Asp-Thr-Thr-Asp." Adding an α-O-linked TN antigen to either Thr3 or Thr4 did not significantly alter the peptide's conformation, as observed through CD spectroscopy. This finding suggests that glycosylation at those positions might not disrupt the peptide's biological activity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



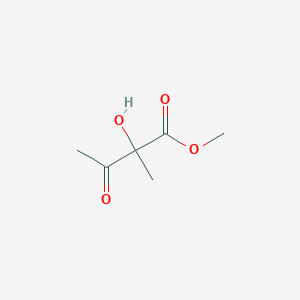


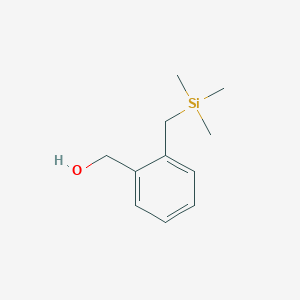
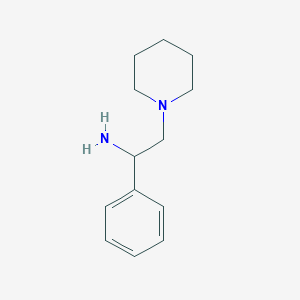

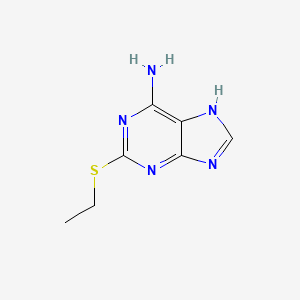
![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
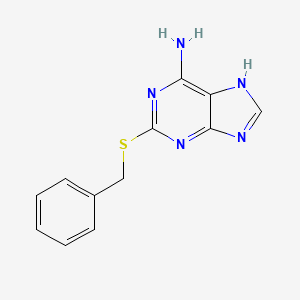
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)


